molecular formula C13H11NO B6280538 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile CAS No. 1261809-50-0

2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile

Cat. No.: B6280538
CAS No.: 1261809-50-0
M. Wt: 197.2
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Description

2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound is characterized by the presence of a hydroxymethyl group attached to the naphthalene ring, which is further connected to an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile typically involves the reaction of 2-naphthaldehyde with cyanomethyl magnesium bromide, followed by a reduction step to introduce the hydroxymethyl group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like Pd/C.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

    Oxidation: 2-[7-(carboxymethyl)naphthalen-2-yl]acetonitrile.

    Reduction: 2-[7-(hydroxymethyl)naphthalen-2-yl]ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile is utilized in multiple scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of organic electronics and materials science research.

Mechanism of Action

The mechanism by which 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various reactions. These interactions facilitate the compound’s role in biochemical pathways and its effectiveness in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-naphthaldehyde
  • 2-naphthylacetonitrile
  • 2-(hydroxymethyl)naphthalene

Uniqueness

2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile stands out due to the presence of both the hydroxymethyl and nitrile groups, which provide a unique combination of reactivity and functionality. This dual functionality allows for a broader range of applications compared to its similar counterparts.

Properties

CAS No.

1261809-50-0

Molecular Formula

C13H11NO

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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